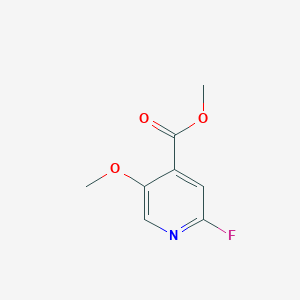
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide is an organomagnesium compound with the molecular formula C6Br2F4Mg2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide typically involves the reaction of 2,3,5,6-tetrafluorobromobenzene with magnesium in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
2,3,5,6-Tetrafluorobromobenzene+2Mg→2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process is typically automated to maintain consistent quality and to handle the reactive nature of the compound safely.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.
Coupling Reactions: Often employs palladium catalysts and bases like potassium carbonate.
Addition Reactions: May require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide involves its role as a nucleophile in various chemical reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluorophenylmagnesium bromide
- 2,3,5,6-Tetrafluorophenylmagnesium chloride
- 2,3,5,6-Tetrafluorophenylmagnesium iodide
Uniqueness
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide is unique due to its dual magnesium centers, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in more complex transformations compared to its mono-magnesium counterparts .
Propiedades
IUPAC Name |
dimagnesium;1,2,4,5-tetrafluorobenzene-3,6-diide;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4.2BrH.2Mg/c7-3-1-4(8)6(10)2-5(3)9;;;;/h;2*1H;;/q-2;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAVEXSMNKQIX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=[C-]C(=C1F)F)F)F.[Mg+2].[Mg+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4Mg2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)

